molecular formula C17H18N2O6S B6979567 2-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylsulfonylamino)-3-pyridin-4-ylpropanoic acid

2-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylsulfonylamino)-3-pyridin-4-ylpropanoic acid

Cat. No.: B6979567
M. Wt: 378.4 g/mol
InChI Key: AOLALWKPHBFCHY-UHFFFAOYSA-N
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Description

2-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylsulfonylamino)-3-pyridin-4-ylpropanoic acid is a complex organic compound that features a benzodioxepin ring, a sulfonylamino group, and a pyridinylpropanoic acid moiety

Properties

IUPAC Name

2-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylsulfonylamino)-3-pyridin-4-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6S/c20-17(21)13(11-12-5-7-18-8-6-12)19-26(22,23)15-4-1-3-14-16(15)25-10-2-9-24-14/h1,3-8,13,19H,2,9-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLALWKPHBFCHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C(=CC=C2)S(=O)(=O)NC(CC3=CC=NC=C3)C(=O)O)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylsulfonylamino)-3-pyridin-4-ylpropanoic acid typically involves multi-step organic reactions. The process may start with the formation of the benzodioxepin ring through cyclization reactions, followed by the introduction of the sulfonylamino group via sulfonation and amination reactions. The final step involves the coupling of the pyridinylpropanoic acid moiety through condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxepin ring or the pyridinyl moiety.

    Reduction: Reduction reactions could target the sulfonylamino group, potentially converting it to an amine.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens (Cl2, Br2), alkylating agents (alkyl halides).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, the compound could be investigated for its pharmacological properties, including potential therapeutic effects or as a lead compound for drug development.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylsulfonylamino)-3-pyridin-4-ylpropanoic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylamino)-3-pyridin-4-ylpropanoic acid
  • 2-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylsulfonylamino)-3-pyridin-4-ylbutanoic acid

Uniqueness

The uniqueness of 2-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylsulfonylamino)-3-pyridin-4-ylpropanoic acid lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties compared to similar compounds.

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